D-Ins 1,4,5-trisphosphate triammonium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

azane;[(1S,2R,4R,5R)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3.3H3N/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);3*1H3/t1?,2-,3-,4-,5+,6?;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXUDDKTOUDFBJ-ZWBVJREFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.N.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O.N.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H24N3O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical Compound: D Ins 1,4,5 Trisphosphate Triammonium Salt

D-myo-Inositol 1,4,5-trisphosphate triammonium (B15348185) salt is the ammoniated form of the endogenous second messenger, D-myo-inositol 1,4,5-trisphosphate. scbt.com This salt is frequently utilized in research settings due to its stability and solubility in aqueous solutions.

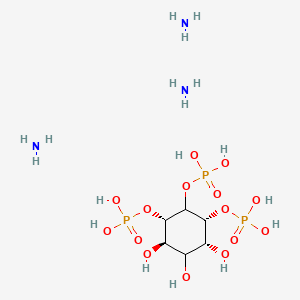

The chemical structure of D-myo-Inositol 1,4,5-trisphosphate consists of a myo-inositol ring, a six-carbon cyclitol, with three phosphate (B84403) groups attached to the 1, 4, and 5 positions of the inositol (B14025) ring. wikipedia.org The triammonium salt form means that three ammonium (B1175870) ions (NH4+) are associated with the negatively charged phosphate groups. scbt.com

Interactive Data Table: Chemical Properties of D-myo-Inositol 1,4,5-trisphosphate triammonium salt

| Property | Value | Reference |

| Alternate Names | Ins(1,4,5)P3 . 3NH4 | scbt.com |

| CAS Number | 112571-69-4 | scbt.com |

| Molecular Formula | C₆H₁₂O₁₅P₃•₃NH₄ | scbt.com |

| Molecular Weight | 471.19 g/mol | scbt.com |

| Appearance | White powder | sigmaaldrich.com |

| Solubility | Soluble in water | sigmaaldrich.com |

Chemical Synthesis: The chemical synthesis of D-myo-inositol 1,4,5-trisphosphate is a complex process that has been achieved through various strategies. One notable method involves the use of optically active inositol derivatives as precursors. nih.gov For instance, an efficient synthesis has been described starting from a mixture of benzoylated and benzylated myo-inositol derivatives. nih.gov These precursors undergo a series of chemical modifications, including phosphorylation and deprotection steps, to yield the final product. nih.gov The synthesis of dimeric versions of Ins(1,4,5)P3 has also been reported, which are used to study the structure and function of the IP3 receptor. acs.org

Biosynthesis: In biological systems, D-myo-inositol 1,4,5-trisphosphate is produced from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the cell membrane. wikipedia.orgdrugbank.com This reaction is catalyzed by the enzyme phospholipase C (PLC), which is activated in response to various extracellular signals, such as hormones and neurotransmitters binding to G protein-coupled receptors or receptor tyrosine kinases. nih.govyoutube.com The cleavage of PIP2 by PLC generates two second messengers: the soluble IP3, which diffuses into the cytoplasm, and diacylglycerol (DAG), which remains in the plasma membrane. wikipedia.org

Mechanism of Action

D-myo-Inositol 1,4,5-trisphosphate acts as a second messenger to mobilize calcium (Ca2+) from intracellular stores, primarily the endoplasmic reticulum (ER). drugbank.comtocris.com This process is initiated when IP3 binds to its specific receptor, the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), which is a ligand-gated Ca2+ channel located on the ER membrane. wikipedia.orgnih.gov

The binding of IP3 to the IP3R induces a conformational change in the receptor, leading to the opening of its channel pore. youtube.com This allows the rapid efflux of Ca2+ from the high-concentration environment of the ER lumen into the cytoplasm, resulting in a transient increase in cytosolic Ca2+ concentration. nih.gov This rise in intracellular Ca2+ is a versatile signal that regulates a wide array of cellular processes. It's important to note that while Ca2+ is considered a true agonist for the receptor, the primary role of IP3 is to alleviate the inhibitory effect of Ca2+ on the channel. pnas.org

The D Ins 1,4,5 Trisphosphate Receptor Ip3r

The IP3R is a large, tetrameric protein that forms a Ca2+ channel. In mammals, there are three main isoforms of the IP3R (IP3R1, IP3R2, and IP3R3), which are encoded by different genes and exhibit distinct tissue distributions and regulatory properties. tandfonline.com These isoforms can assemble into homotetramers or heterotetramers, further diversifying their functional characteristics. youtube.com

The function of the IP3R is intricately regulated by a multitude of interacting proteins. These protein partners can modulate the receptor's sensitivity to IP3 and Ca2+, its subcellular localization, and its coupling to downstream signaling pathways. nih.gov

Interactive Data Table: Regulatory Protein Partners of the IP3R

| Regulatory Protein | Function | Reference(s) |

| Ankyrin-R (ANK1) | Inhibits IP3R activity by disrupting its activation by IP3 and/or Ca2+. | researchgate.net |

| B-cell lymphoma 2 (Bcl-2) family proteins | These proteins, including Bcl-2 itself, can interact with the IP3R to modulate apoptotic Ca2+ signals. The interaction can either inhibit or sensitize the receptor to IP3, depending on the specific Bcl-2 family member and cellular context. | researchgate.net |

| BRCA1-associated protein 1 (BAP1) | A deubiquitinating enzyme that binds to and stabilizes IP3R3, thereby promoting Ca2+ release from the ER and inducing apoptosis. | nih.gov |

| Calmodulin (CaM) | A key Ca2+ sensor that can both activate and inhibit the IP3R depending on the Ca2+ concentration, providing a feedback mechanism for Ca2+ signaling. | nih.gov |

| Ca2+/calmodulin-dependent protein kinase II (CaMKII) | Phosphorylates the IP3R, which can potentiate Ca2+ release, creating a feedback loop where Ca2+ regulates its own release. | nih.gov |

| Protein Kinase A (PKA) | Phosphorylation of IP3R1 and IP3R2 by PKA enhances their sensitivity to IP3, thereby potentiating Ca2+-release. | nih.gov |

| Protein Kinase C (PKC) | Can phosphorylate the IP3R, leading to either potentiation or inhibition of its activity, depending on the specific isoform and phosphorylation sites. | nih.gov |

| IP3R-binding protein released with IP3 (IRBIT) | Competes with IP3 for binding to the receptor, thereby acting as an endogenous inhibitor. | nih.gov |

| Stromal interaction molecule 1 (STIM1) | An ER Ca2+ sensor that, upon depletion of ER Ca2+ stores, interacts with Orai channels in the plasma membrane to initiate store-operated Ca2+ entry. STIM1 also interacts with the IP3R. | nih.govresearchgate.net |

| Transglutaminase 2 (TGM2) | Can cross-link IP3R monomers, which has been suggested to modulate receptor function. | nih.govresearchgate.net |

These interactions highlight the role of the IP3R as a central signaling hub, integrating information from various cellular pathways to generate specific and highly regulated Ca2+ signals. nih.gov The precise composition of these regulatory protein complexes can vary depending on the cell type, the specific IP3R isoform expressed, and the physiological state of the cell. nih.gov

D Ins 1,4,5 Trisphosphate Mediated Calcium Signaling Dynamics

Generation and Propagation of Intracellular Calcium Signals

The interaction of IP3 with its receptors initiates a cascade of events that generates and propagates intracellular calcium signals, characterized by precise spatial and temporal control.

The primary target of IP3 is the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a ligand-gated Ca²⁺ channel predominantly located in the membrane of the endoplasmic reticulum (ER), and its specialized counterpart in muscle cells, the sarcoplasmic reticulum (SR). nih.govnih.govpnas.org The ER serves as the main intracellular reservoir of Ca²⁺, maintaining a high concentration of these ions in its lumen. nih.govfrontiersin.org

Upon binding IP3, the IP3R channel opens, allowing the rapid efflux of Ca²⁺ from the ER lumen down its steep concentration gradient into the cytosol. nih.govyoutube.comresearchgate.net This initial release elevates the local cytosolic Ca²⁺ concentration from a resting level of approximately 100 nM to micromolar levels. researchgate.net This IP3-induced Ca²⁺ release is the foundational step for a wide variety of cellular signaling events. nih.govnih.gov The functional IP3R is a large tetrameric channel, and its activation is a crucial control point for intracellular Ca²⁺ dynamics. nih.govnih.gov

The signaling process is not solely dependent on IP3 binding; it is powerfully amplified by a regenerative mechanism known as Calcium-Induced Calcium Release (CICR). nih.govuci.edu The IP3R channel's activity is modulated by cytosolic Ca²⁺ itself in a biphasic manner. nih.govelifesciences.orgnih.gov Low to moderate concentrations of cytosolic Ca²⁺ potentiate the channel's opening probability in the presence of IP3, while high concentrations are inhibitory. nih.govelifesciences.orgnih.gov

This positive feedback means that the initial Ca²⁺ released from one IP3R can diffuse and sensitize neighboring IP3Rs, promoting their opening and leading to a larger, localized release of Ca²⁺. nih.govnih.gov This regenerative process is fundamental to the amplification and propagation of the calcium signal beyond the site of initial IP3 binding. uci.edu The extent of CICR is shaped by the spatial arrangement of IP3Rs, which are often organized in clusters within the ER membrane. nih.govelifesciences.orgnih.gov This clustered distribution allows for efficient channel-to-channel communication via diffusing Ca²⁺ ions. nih.govnih.gov

The interplay between IP3 binding and CICR gives rise to complex spatiotemporal patterns of Ca²⁺ signaling, including waves and oscillations. nih.govelifesciences.org At low levels of stimulation, Ca²⁺ release may remain localized. However, with stronger stimulation and higher IP3 concentrations, the CICR process can become self-propagating. nih.govnih.gov The Ca²⁺ released from one cluster of IP3Rs can diffuse far enough to trigger release from adjacent clusters, initiating a wave of elevated Ca²⁺ that can travel throughout the entire cell. researchgate.netelifesciences.orgnih.gov

These global Ca²⁺ signals often manifest as repetitive oscillations, or spikes, in the cytosolic Ca²⁺ concentration. uci.eduelifesciences.org A key aspect of this signaling is that the strength of the initial stimulus is often encoded in the frequency, rather than the amplitude, of these oscillations. uci.eduelifesciences.org This "digital" frequency modulation allows for nuanced control over downstream cellular processes. uci.edu The termination of each spike is facilitated by the inhibitory effect of high Ca²⁺ concentrations on the IP3R and the action of pumps that clear Ca²⁺ from the cytosol, refilling the ER stores. oup.com

Spatial and Temporal Characteristics of Calcium Release

The complexity of IP3-mediated signaling is built upon a hierarchy of elementary release events that can be organized to produce either localized or global signals.

The fundamental building blocks of IP3-mediated Ca²⁺ signaling are elementary release events. nih.govnih.gov These events represent a spectrum of signal sizes:

Ca²⁺ Blips: The smallest detectable events, thought to represent the opening of a single IP3R channel. researchgate.netnih.gov

Ca²⁺ Puffs: Larger, localized Ca²⁺ transients that arise from the concerted opening of several IP3R channels within a single cluster. researchgate.netelifesciences.orgnih.gov Puffs are the result of localized CICR being restricted to an individual receptor cluster. nih.govnih.gov They are stochastic events that occur autonomously at low IP3 concentrations. nih.gov

These elementary events are the basis for all larger-scale IP3-mediated Ca²⁺ signals. nih.gov The frequency and amplitude of Ca²⁺ puffs increase with rising IP3 concentrations, providing a foundation for the generation of global signals. embopress.org

| Calcium Release Event | Description | Origin | Typical Scale |

| Ca²⁺ Blip | Opening of a single IP3R channel. researchgate.netnih.gov | Individual IP3 Receptor. nih.gov | Highly localized, smallest detectable event. |

| Ca²⁺ Puff | Coordinated opening of multiple IP3Rs within a cluster. researchgate.netnih.gov | A single cluster of IP3 Receptors. nih.govnih.gov | Localized transient (microns). nih.gov |

| Ca²⁺ Wave | Propagating, regenerative release of Ca²⁺ across the cell. researchgate.netelifesciences.org | Recruitment of multiple receptor clusters via CICR. researchgate.netnih.gov | Global, cell-wide. elifesciences.org |

This table summarizes the hierarchy of IP3-mediated calcium release events.

The transition from localized Ca²⁺ puffs to global Ca²⁺ waves is a critical feature of IP3 signaling. The "building-block" model posits that global waves are generated by the recruitment of successive puff sites through a "fire-diffuse-fire" mechanism, where Ca²⁺ released from one puff diffuses to and activates neighboring puff sites. nih.govelifesciences.org The concentration of IP3 is a key determinant in this transition; higher IP3 levels increase the sensitivity of IP3Rs to Ca²⁺, enhancing the probability that a puff will trigger a propagating wave. nih.govembopress.org

Recent research has refined this model, suggesting that global Ca²⁺ signals involve two distinct modes of release. nih.govelifesciences.org Fluctuation analysis of global signals reveals that a flurry of discrete Ca²⁺ puffs occurs primarily during the initial rising phase of the signal. elifesciences.orgelifesciences.org However, these puffs often terminate before the global Ca²⁺ peak is reached, and they contribute only a fraction of the total Ca²⁺ released. nih.govelifesciences.org The sustained elevation and peak of the global signal appear to be maintained by a second, more diffuse mode of Ca²⁺ liberation that is spatially and functionally distinct from the punctate release of puffs. nih.govelifesciences.org This dual-mode mechanism provides an additional layer of specificity and control for downstream cellular functions. nih.gov

| Signal Type | Primary Mechanism | Key Characteristics |

| Localized Signal (Puff) | Restricted CICR within a single IP3R cluster. nih.govnih.gov | Stochastic, transient, localized to a few microns. nih.gov |

| Global Signal (Wave/Oscillation) | Initial phase driven by recruitment of Ca²⁺ puffs. nih.govelifesciences.org Sustained by a diffuse, non-puff-based Ca²⁺ release. nih.govelifesciences.org | Propagates throughout the cell; encodes information in frequency. uci.eduelifesciences.org |

This table compares the mechanisms underlying localized and global calcium signals mediated by D-Ins 1,4,5-trisphosphate.

Cross-Organelle Calcium Fluxes and Inter-Organelle Communication

The release of calcium (Ca²⁺) from the endoplasmic reticulum (ER) mediated by D-myo-Inositol 1,4,5-trisphosphate (InsP₃) is not merely a global cytosolic event but is often spatially organized into microdomains of high Ca²⁺ concentration. nih.gov This localized signaling is facilitated by membrane contact sites (MCS), which are areas of close apposition between the ER and other organelles. nih.govcam.ac.uk These sites allow for efficient and targeted communication, including the direct flux of Ca²⁺, which has profound implications for the function of the recipient organelles.

ER-Mitochondria Ca²⁺ Transfer and Bioenergetics

The communication between the ER and mitochondria is a well-characterized example of inter-organelle signaling crucial for cellular bioenergetics. nih.govcam.ac.uk This interaction occurs at specialized regions known as mitochondria-associated membranes (MAMs), where the two organelles are tethered in close proximity, typically 10-30 nanometers apart. nih.govnih.gov This close contact is essential for creating Ca²⁺ microdomains, where the concentration of Ca²⁺ released from the ER can reach high levels, sufficient to be taken up by the low-affinity mitochondrial Ca²⁺ uniporter (MCU) complex located on the inner mitochondrial membrane. nih.govnih.gov

The binding of InsP₃ to its receptor (InsP₃R) on the ER membrane triggers the release of stored Ca²⁺. nih.govnih.govyoutube.com At the MAMs, this Ca²⁺ is efficiently funneled to the mitochondria. nih.gov A canonical protein complex facilitates this transfer, consisting of the InsP₃R on the ER, the voltage-dependent anion channel 1 (VDAC1) on the outer mitochondrial membrane, and the cytosolic chaperone glucose-regulated protein 75 (GRP75), which acts as a physical linker between the two channels. nih.govrupress.orgnih.gov Knockdown of GRP75 has been shown to abolish the enhanced mitochondrial Ca²⁺ accumulation following InsP₃R activation, highlighting the chaperone's critical role in the functional coupling of these channels. rupress.org

While all three isoforms of the InsP₃R (InsP₃R1, InsP₃R2, and InsP₃R3) can be found at MAMs and are capable of restoring ER-mitochondria contacts, they may have distinct roles. nih.govresearchgate.net Notably, InsP₃R3 has been frequently associated with a preferential localization to MAMs in certain cell types, where it is particularly effective at transmitting pro-apoptotic Ca²⁺ signals. nih.govnih.gov The transfer of Ca²⁺ into the mitochondrial matrix is a critical regulator of cellular metabolism. nih.gov This influx of Ca²⁺ stimulates the activity of several key dehydrogenases in the tricarboxylic acid (TCA) cycle, including pyruvate (B1213749) dehydrogenase, isocitrate dehydrogenase, and α-ketoglutarate dehydrogenase. researchgate.net The activation of these enzymes boosts the production of NADH and FADH₂, thereby increasing the rate of oxidative phosphorylation and ATP synthesis. researchgate.netnih.gov This InsP₃-mediated Ca²⁺ transfer is thus essential for matching cellular energy production to metabolic demand. nih.gov

Table 1: Key Proteins in ER-Mitochondria Ca²⁺ Transfer

| Protein | Location | Function in Ca²⁺ Transfer | Key Findings | Citations |

| D-myo-Inositol 1,4,5-trisphosphate Receptor (InsP₃R) | Endoplasmic Reticulum (ER) Membrane | Ligand-gated Ca²⁺ release channel activated by InsP₃. | All three isoforms can localize to MAMs. InsP₃R3 is often enriched at MAMs and linked to apoptosis. | nih.govnih.govresearchgate.netnih.gov |

| Voltage-Dependent Anion Channel 1 (VDAC1) | Outer Mitochondrial Membrane (OMM) | Forms a channel for Ca²⁺ to cross the OMM into the intermembrane space. | Physically linked to InsP₃R via GRP75 to form a Ca²⁺ transfer complex. | nih.govcam.ac.ukrupress.org |

| Glucose-Regulated Protein 75 (GRP75) | Cytosol / MAMs | Molecular chaperone that physically tethers InsP₃R to VDAC1. | Essential for the structural and functional coupling between the ER and mitochondria for efficient Ca²⁺ transfer. | rupress.orgnih.gov |

| Mitochondrial Calcium Uniporter (MCU) | Inner Mitochondrial Membrane (IMM) | Highly selective channel that transports Ca²⁺ from the intermembrane space into the mitochondrial matrix. | Has a low affinity for Ca²⁺, requiring the high concentration microdomains created at MAMs for efficient uptake. | nih.govnih.govnih.gov |

ER-Lysosome and Other Organelle Interactions

Beyond mitochondria, the ER establishes crucial communication with other organelles, including lysosomes. The ER and lysosomes are often found in close association, allowing for the selective sequestration of Ca²⁺ by lysosomes following its release from the ER via InsP₃Rs. nih.gov This process requires the organelles to be within approximately 100 nm of each other, a distance that facilitates the capture of Ca²⁺ from the high-concentration microdomains around open InsP₃R channels before it dissipates into the bulk cytosol. nih.gov Studies have shown that inhibiting lysosomal Ca²⁺ uptake, for instance with bafilomycin A₁, amplifies the Ca²⁺ signals evoked by the photorelease of caged InsP₃, demonstrating the lysosome's role as a Ca²⁺ buffer. nih.gov

The communication is bidirectional; evidence suggests a mechanism for ER-to-lysosome Ca²⁺ refilling to sustain lysosomal function. elifesciences.org Lysosomes themselves possess Ca²⁺ channels, such as the transient receptor potential mucolipin 1 (TRPML1), which mediates Ca²⁺ efflux from the lysosomal lumen. nih.govpnas.org The Ca²⁺ released from lysosomes through TRPML1 can activate the cytosolic phosphatase calcineurin, which in turn dephosphorylates the transcription factor EB (TFEB). nih.gov Activated TFEB then translocates to the nucleus to promote the expression of genes involved in lysosomal biogenesis and autophagy. nih.govnih.gov

Furthermore, recent research has identified direct contact sites between mitochondria and lysosomes, independent of the ER. pnas.org At these junctions, Ca²⁺ released from lysosomes via TRPML1 can be directly taken up by adjacent mitochondria. pnas.org This novel pathway for mitochondrial Ca²⁺ regulation does not depend on ER Ca²⁺ release, as blocking InsP₃Rs did not prevent the increase in mitochondrial Ca²⁺ following TRPML1 activation. pnas.org This highlights a complex network of inter-organelle communication where Ca²⁺ signals, initiated or modulated by InsP₃-mediated ER release, are propagated and integrated across multiple organellar systems.

Physiological and Pathophysiological Roles of D Ins 1,4,5 Trisphosphate Signaling Research Perspectives

Roles in Fundamental Cellular Processes

The InsP3 signaling pathway is a master regulator of many essential cellular activities, from proliferation to contraction. Its ability to generate precisely controlled Ca2+ signals allows it to influence a wide spectrum of physiological events.

The InsP3/Ca2+ signaling pathway is a key regulator of cell proliferation and division. nih.govphysiology.org Calcium signals generated by InsP3 are critical for progression through the cell cycle. researchgate.net For instance, in sea urchin eggs, oscillations in InsP3 levels are linked to the calcium transients that precede mitotic transitions, and blocking InsP3 signaling can arrest the cell cycle. biologists.com Research has shown that the phosphoinositide pathway is essential for the correct timing of these transitions. biologists.com

In vascular smooth muscle cells (VSMCs), InsP3 receptors are upregulated during proliferation. ahajournals.org The loss of all three subtypes of InsP3 receptors has been found to inhibit growth factor-induced proliferation of cultured VSMCs. ahajournals.org This highlights the essential role of InsP3-mediated Ca2+ release in the processes that lead to cell growth and division. ahajournals.orgelsevierpure.com The pathway's involvement is crucial in determining cell fate by governing processes like cell division and cell death. nih.gov

InsP3-mediated Ca2+ release is a fundamental mechanism driving secretion in various cell types, including the release of neurotransmitters at synapses. nih.govphysiology.org In the nervous system, InsP3 acts as a second messenger, with the cerebellum having the highest concentration of InsP3 receptors. wikipedia.org The release of Ca2+ from intracellular stores triggered by InsP3 can modulate synaptic activity and is involved in processes like the induction of plasticity in cerebellar Purkinje cells. wikipedia.org

Studies have shown that lithium, a drug used in treating bipolar disorder, stimulates the release of the excitatory neurotransmitter glutamate, an effect associated with increased InsP3 accumulation. nih.gov This suggests a link between the InsP3 signaling pathway and the modulation of neurotransmitter release in the cerebral cortex. nih.gov The pathway is initiated by various extracellular signaling molecules, including hormones and neurotransmitters, which lead to the production of InsP3 and subsequent Ca2+ mobilization, a critical step for secretion. researchgate.netyoutube.com

The InsP3/Ca2+ signaling cascade plays a significant role in regulating gene expression by activating Ca2+-dependent transcription factors. researchgate.net In cardiomyocytes, Ca2+ released via InsP3 receptors can stimulate the transcription of genes associated with hypertrophic growth. royalsocietypublishing.orgresearchgate.net This occurs through the activation of Ca2+-sensitive signaling molecules like calmodulin (CaM), which in turn activates calcineurin (CaN) and CaM-dependent kinase II (CaMKII). royalsocietypublishing.org These enzymes can then modulate the activity of transcription factors, leading to changes in gene expression. royalsocietypublishing.org

Research using cells lacking all three InsP3 receptor isoforms (TKO cells) has revealed adaptive mechanisms in transcriptional regulation. nih.gov While agonist-mediated activation of the transcription factor NFAT was lost in these cells, CREB activation was maintained, indicating a complex reprogramming of signaling pathways to compensate for the absence of InsP3-mediated Ca2+ signals. nih.gov Furthermore, higher inositol (B14025) polyphosphates derived from InsP3, such as IP4, IP5, and IP6, have been implicated in nuclear functions, including gene expression and chromatin remodeling, suggesting a broader role for inositol phosphate (B84403) signaling in transcriptional control. nih.gov

The process of fertilization is critically dependent on InsP3-mediated Ca2+ signaling. nih.govphysiology.org Upon fertilization, a wave of Ca2+ release is triggered in the egg, which is essential for egg activation and the initiation of embryonic development. drugbank.comnih.gov This Ca2+ wave is initiated by the production of InsP3. hmdb.ca Recent findings suggest that the sperm introduces a specific isoform of phospholipase C (PLC) into the egg, which then generates the InsP3 necessary to start the Ca2+ oscillations. hmdb.ca

The InsP3/Ca2+ pathway is involved in fundamental developmental processes, and its proper functioning is crucial for successful fertilization and early embryogenesis. elsevierpure.commolbiolcell.org The Ca2+ signals initiated by InsP3 are responsible for key events such as the cortical granule reaction, which prevents polyspermy, and the resumption of the cell cycle. nih.gov

In smooth muscle cells, the InsP3/Ca2+ pathway is a primary mechanism for initiating contraction. wikipedia.orgnih.gov Neurotransmitters and hormones bind to receptors on the smooth muscle cell surface, activating PLC, which produces InsP3. nih.gov InsP3 then diffuses to the sarcoplasmic reticulum (SR), where it binds to and opens InsP3 receptors, causing the release of Ca2+ into the cytoplasm. nih.govpnas.orgdeepdyve.com This rise in intracellular Ca2+ is a key signal that leads to the contraction of the muscle cell. wikipedia.orgnih.gov

This process, known as pharmacomechanical coupling, allows for muscle contraction to occur independently of changes in the cell's membrane potential. pnas.org The InsP3 receptor has been identified and isolated from smooth muscle, and its structure is characterized by a large, pinwheel-like complex with fourfold symmetry. nih.gov The InsP3-gated calcium channel in vascular smooth muscle SR has unique properties that distinguish it from the calcium channels found in striated muscle. deepdyve.com

Involvement in Cell Fate Decisions

The InsP3 signaling pathway is deeply involved in determining cell fate, including critical decisions between survival, proliferation, differentiation, and apoptosis (programmed cell death). elsevierpure.comnih.gov The precise control of intracellular Ca2+ homeostasis and dynamics, largely governed by InsP3 receptors, is fundamental to these processes. nih.gov

InsP3 receptor-mediated Ca2+ signaling is essential for regulating cell death. nih.gov The type 3 inositol 1,4,5-trisphosphate receptor (IP3R3), for example, is abundantly located at the mitochondria-associated ER membrane (MAM), a critical hub for apoptosis signaling. nih.gov By mediating Ca2+ transfer from the ER to the mitochondria, InsP3Rs can trigger mitochondrial pathways that lead to apoptosis. hmdb.ca Dysregulation of this neuronal calcium signaling can lead to disturbed cell homeostasis, synaptic dysfunction, and ultimately, cell death, which is a factor in neurodegenerative disorders. elsevierpure.com The Itpk family of kinases, which phosphorylates InsP3 to inositol 1,3,4,5-tetrakisphosphate (IP4), acts as a negative regulator of Ca2+ influx and is crucial for T-cell development and survival, demonstrating the pathway's role in immune cell fate. researchgate.net

Research Findings on InsP3 Signaling Roles

| Cellular Process | Key Role of InsP3 Signaling | Associated Proteins/Pathways | Research Model/System |

| Cell Growth & Division | Regulates progression through the cell cycle. | Cyclins, CDKs, Growth Factor Receptors | Sea Urchin Embryos, Vascular Smooth Muscle Cells biologists.comahajournals.org |

| Neurotransmitter Release | Modulates synaptic activity and plasticity by triggering Ca2+ release. | G-protein-coupled receptors (GPCRs), PLC | Cerebellar Purkinje Cells, Cerebral Cortex Slices wikipedia.orgnih.gov |

| Gene Expression | Activates Ca2+-dependent transcription factors. | Calmodulin, Calcineurin, NFAT, CREB | Cardiomyocytes, HEK293 & HeLa Cells royalsocietypublishing.orgnih.gov |

| Fertilization | Initiates Ca2+ waves for egg activation and blocks polyspermy. | Sperm-specific PLC, Cortical Granules | Mammalian Eggs hmdb.ca |

| Smooth Muscle Contraction | Mediates pharmacomechanical coupling for contraction. | GPCRs, PLC, Sarcoplasmic Reticulum | Vascular Smooth Muscle nih.govpnas.org |

| Cell Fate (Apoptosis) | Regulates Ca2+ transfer to mitochondria, triggering cell death pathways. | IP3R3, Mitochondria-Associated ER Membrane (MAM) | Various cell lines, T lymphocytes nih.govresearchgate.net |

Mechanisms in Apoptosis and Cell Survival

D-inositol 1,4,5-trisphosphate (D-Ins 1,4,5-trisphosphate) signaling, mediated through its binding to the inositol 1,4,5-trisphosphate receptor (IP3R), plays a dual and complex role in determining cell fate, influencing both pro-apoptotic and pro-survival pathways. The IP3R, an intracellular calcium channel primarily located on the endoplasmic reticulum (ER), is a key player in modulating intracellular calcium (Ca2+) dynamics, which are central to the regulation of apoptosis.

The pro-apoptotic function of Ins 1,4,5-trisphosphate signaling is largely attributed to the transfer of Ca2+ from the ER to the mitochondria. This intercellular communication occurs at specialized contact sites between the ER and mitochondria. Upon stimulation, Ins 1,4,5-trisphosphate binds to IP3Rs, triggering the release of Ca2+ from the ER. This localized increase in cytosolic Ca2+ is efficiently taken up by the mitochondria. A significant and sustained elevation of mitochondrial Ca2+ can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the mitochondrial membrane potential, release of pro-apoptotic factors like cytochrome c into the cytosol, and subsequent activation of the caspase cascade, ultimately leading to apoptosis.

Conversely, Ins 1,4,5-trisphosphate signaling can also promote cell survival. Low-level, localized Ca2+ signals from the ER to the mitochondria can stimulate mitochondrial bioenergetics by activating key enzymes in the tricarboxylic acid (TCA) cycle, leading to increased ATP production. This enhancement of cellular metabolism can protect cells from apoptotic stimuli. Furthermore, the anti-apoptotic protein Bcl-2 can interact with the IP3R to suppress its channel activity, thereby reducing Ca2+ release from the ER and preventing the initiation of the apoptotic cascade. This interaction highlights a direct molecular link between a key survival protein and the Ins 1,4,5-trisphosphate signaling pathway.

The specific isoform of the IP3R expressed in a cell can also influence the balance between cell survival and apoptosis. For instance, the type 3 IP3 receptor (IP3R3) has been shown to be more potent in inducing apoptosis compared to other isoforms due to its higher sensitivity to Ins 1,4,5-trisphosphate and its preferential localization at ER-mitochondria contact sites, facilitating efficient Ca2+ transfer.

Table 1: Factors Influencing the Role of D-Ins 1,4,5-Trisphosphate in Apoptosis and Cell Survival

| Factor | Pro-Apoptotic Effect | Pro-Survival Effect |

| Ca2+ Signal Amplitude | High, sustained Ca2+ release | Low, transient Ca2+ oscillations |

| Mitochondrial Ca2+ Uptake | Overload leading to mPTP opening | Stimulation of ATP production |

| Interacting Proteins | Pro-apoptotic proteins (e.g., Bax) | Anti-apoptotic proteins (e.g., Bcl-2) |

| IP3R Isoform | IP3R3 often associated with apoptosis | Isoform-specific interactions with survival proteins |

Regulation of Autophagy Flux

Autophagy is a cellular self-degradation process that is essential for maintaining cellular homeostasis by removing damaged organelles and protein aggregates. D-Ins 1,4,5-trisphosphate signaling has emerged as a critical regulator of autophagy, exhibiting both inhibitory and stimulatory effects on the autophagic flux, which is the complete process of autophagy from the formation of the autophagosome to its fusion with the lysosome and degradation of its contents.

The inhibitory role of Ins 1,4,5-trisphosphate on basal autophagy is linked to its function in maintaining mitochondrial bioenergetics. By promoting Ca2+ transfer from the ER to the mitochondria, Ins 1,4,5-trisphosphate signaling sustains ATP production. High cellular ATP levels inhibit the AMP-activated protein kinase (AMPK), a key positive regulator of autophagy. Consequently, the inhibition of IP3Rs can lead to a decrease in mitochondrial Ca2+ uptake, reduced ATP production, and subsequent activation of AMPK, thereby inducing autophagy.

Conversely, Ins 1,4,5-trisphosphate-mediated Ca2+ release can also stimulate autophagy, particularly in response to cellular stress such as starvation. Under these conditions, an increase in cytosolic Ca2+ is required for several steps in the autophagic pathway. For instance, Ca2+ can activate calmodulin-dependent kinase kinase-β (CaMKKβ), which in turn activates AMPK. Furthermore, the core autophagy protein Beclin-1 can be released from its inhibitory interaction with Bcl-2 at the ER membrane in a Ca2+-dependent manner, allowing it to participate in the initiation of autophagosome formation. Research has also shown that Beclin-1 can directly interact with and sensitize the IP3R, creating a positive feedback loop that enhances Ca2+ signaling and promotes autophagy.

The spatial and temporal characteristics of the Ca2+ signal generated by Ins 1,4,5-trisphosphate are crucial in determining its effect on autophagy. Localized Ca2+ signals at ER-lysosome contact sites may facilitate the fusion of autophagosomes with lysosomes, a critical step for the completion of the autophagic flux.

Roles in Programmed Cell Death Pathways (e.g., Pyroptosis, Ferroptosis)

Beyond apoptosis, D-Ins 1,4,5-trisphosphate signaling is implicated in other forms of programmed cell death, including pyroptosis and ferroptosis, primarily through its regulation of intracellular Ca2+ homeostasis.

Pyroptosis is a highly inflammatory form of programmed cell death that is dependent on the activation of caspases and the formation of pores in the cell membrane by gasdermin proteins. Emerging evidence suggests a role for Ins 1,4,5-trisphosphate-mediated Ca2+ signaling in the activation of the NLRP3 inflammasome, a key multiprotein complex that initiates pyroptosis. In cardiomyocytes, lipopolysaccharide (LPS)-induced pyroptosis was shown to be dependent on Ca2+ release through the type 2 IP3 receptor (IP3R2). This Ca2+ release contributes to the activation of the NLRP3/Caspase-1/GSDMD pathway, leading to cell death. The interplay between ER stress and IP3R2-mediated Ca2+ release appears to be a crucial factor in promoting pyroptosis in this context.

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. Recent studies have highlighted the involvement of IP3R-mediated Ca2+ release in promoting ferroptotic death in certain cell types, such as neuroblastoma cells. nih.gov The inhibition of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation, leads to an increase in reactive oxygen species (ROS) and triggers Ca2+ release from the ER via IP3Rs. nih.gov This elevation in cytosolic and mitochondrial Ca2+ further stimulates ROS production, creating a positive feedback loop that enhances lipid peroxidation and culminates in cell death. nih.gov The chelation of intracellular Ca2+ or the inhibition of IP3Rs has been shown to protect against ferroptosis induced by GPX4 inhibitors. nih.gov

Table 2: Role of D-Ins 1,4,5-Trisphosphate Signaling in Programmed Cell Death

| Cell Death Pathway | Key Molecular Events Involving D-Ins 1,4,5-Trisphosphate Signaling |

| Pyroptosis | IP3R2-mediated Ca2+ release contributes to the activation of the NLRP3 inflammasome and the Caspase-1/GSDMD pathway. |

| Ferroptosis | IP3R-mediated Ca2+ release leads to increased cytoplasmic and mitochondrial Ca2+, stimulating ROS production and lipid peroxidation. nih.gov |

Contributions to Specific Organ System Physiology (Research Models)

Neuronal Excitability and Synaptogenesis in Developing Systems (e.g., Central and Peripheral Nervous System)

In the developing nervous system, D-Ins 1,4,5-trisphosphate signaling is a critical regulator of neuronal excitability and the formation of synapses (synaptogenesis). The precise control of intracellular Ca2+ dynamics by IP3Rs is essential for a wide range of neuronal processes, from early development to mature synaptic function and plasticity.

During neuronal development, Ins 1,4,5-trisphosphate-mediated Ca2+ release is involved in processes such as neurite outgrowth, axon guidance, and the differentiation of neuronal precursors. The localized release of Ca2+ can influence the dynamics of the cytoskeleton, which is essential for the structural changes that occur during these developmental events.

In the context of synaptogenesis, Ins 1,4,5-trisphosphate signaling plays a role in both the presynaptic and postsynaptic compartments. Presynaptically, Ca2+ released from IP3Rs can modulate neurotransmitter release. Postsynaptically, IP3R-mediated Ca2+ signals are involved in the induction of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory. nih.gov For instance, in cerebellar Purkinje cells, IP3Rs are highly expressed and are crucial for the induction of LTD. wikipedia.org

Furthermore, Ins 1,4,5-trisphosphate signaling is involved in the regulation of neuronal excitability by modulating the activity of various ion channels and other signaling pathways. Dysregulation of IP3R function has been implicated in several neurological disorders, highlighting its importance in maintaining normal neuronal function.

Cardiovascular System Regulation (e.g., Cardiac Function, Endothelial Permeability)

D-Ins 1,4,5-trisphosphate signaling is a key regulator of cardiovascular function, influencing both cardiac muscle contractility and the permeability of the vascular endothelium.

In the heart, IP3Rs are expressed in cardiomyocytes and play a role in modulating Ca2+ signals in response to neurohormonal stimulation. nih.gov While the primary mechanism of excitation-contraction coupling in the heart is dependent on ryanodine receptors, IP3R-mediated Ca2+ release can influence cardiac contractility, particularly under pathological conditions such as cardiac hypertrophy. nih.govroyalsocietypublishing.org Increased expression and activity of IP3Rs have been observed in hypertrophied and failing hearts, where they contribute to alterations in Ca2+ handling that can lead to arrhythmias and contractile dysfunction. nih.gov

The vascular endothelium, which forms the inner lining of blood vessels, acts as a semi-permeable barrier that controls the passage of fluids and solutes between the blood and surrounding tissues. nih.gov Ins 1,4,5-trisphosphate signaling is a critical regulator of endothelial permeability. nih.govmdpi.com Vasoactive agents can stimulate the production of Ins 1,4,5-trisphosphate in endothelial cells, leading to the release of Ca2+ from the ER. mdpi.com This increase in intracellular Ca2+ can trigger the contraction of the endothelial cytoskeleton and the disassembly of cell-cell junctions, resulting in an increase in endothelial permeability. nih.gov The propagation of Ca2+ waves between adjacent endothelial cells, mediated by Ins 1,4,5-trisphosphate, allows for the coordinated regulation of vascular permeability along the length of a blood vessel. researchgate.net

Endocrine Cell Signaling (e.g., Insulin (B600854) Producing Cells in Drosophila)

Research in the fruit fly, Drosophila melanogaster, has provided valuable insights into the role of D-Ins 1,4,5-trisphosphate signaling in endocrine cells, particularly in the insulin-producing cells (IPCs). nih.govnih.gov These cells are analogous to the pancreatic beta-cells in mammals and are central to the regulation of metabolism and growth.

Studies using Drosophila mutants for the IP3R gene (itpr) have demonstrated a crucial role for Ins 1,4,5-trisphosphate signaling in the normal function of IPCs. nih.govnih.gov Mutants with deficient IP3R activity exhibit growth defects and larval lethality, which can be rescued by restoring IP3R function specifically in the IPCs. nih.gov This indicates that Ins 1,4,5-trisphosphate signaling within these endocrine cells is essential for systemic growth and viability. nih.gov

The precise mechanism by which Ins 1,4,5-trisphosphate regulates IPC function is still under investigation, but it is thought to involve the modulation of insulin-like peptide (DILP) secretion. While knockdown of IP3R specifically in IPCs does not fully replicate the severe phenotypes of the mutant flies, it suggests a modulatory rather than an absolute requirement for Ins 1,4,5-trisphosphate in DILP secretion. nih.gov This is consistent with findings in mammalian pancreatic beta-cells, where IP3R activity is also thought to play a modulatory role in insulin secretion. nih.gov These studies in Drosophila highlight a conserved role for D-Ins 1,4,5-trisphosphate signaling in the regulation of insulin-producing endocrine cells.

Dysregulation in Disease Models and Research Contexts

D-myo-inositol 1,4,5-trisphosphate (InsP3) is a crucial second messenger that mediates cellular responses to a variety of external stimuli by mobilizing intracellular calcium (Ca2+). The signaling pathway it governs is fundamental to numerous physiological processes. Consequently, the dysregulation of InsP3 signaling is implicated in a wide range of pathologies, from cancer to neurodegenerative disorders. In plant systems, this pathway is integral to responses to environmental stressors. Research models have been instrumental in elucidating the complex roles of InsP3 dysregulation in these different contexts.

Research into Cancer Hallmarks (e.g., Proliferation, Migration, Invasion)

The dysregulation of InsP3-mediated calcium signaling is a significant factor in the development and progression of cancer. Research has demonstrated its involvement in several cancer hallmarks, including proliferation, migration, and invasion, by altering Ca2+ homeostasis within cancer cells. The inositol 1,4,5-trisphosphate receptors (IP3Rs), the channels that release Ca2+ from the endoplasmic reticulum in response to InsP3, are central to this process. nih.govresearchgate.net

Migration and Invasion: Increased expression of IP3Rs and subsequent Ca2+ signals are correlated with the invasive properties of several cancer types. nih.gov In glioblastoma, elevated IP3R3 expression and associated Ca2+ signaling contribute to the tumor's invasive nature; inhibiting these receptors has been shown to reduce both invasion and migration. nih.gov Similarly, in breast cancer, the expression of IP3R3 is positively correlated with prognostic markers like tumor size and lymph node invasion. mdpi.comnih.gov Studies have demonstrated that downregulating IP3R3 can decrease the migration capacity of human breast cancer cells. oncotarget.comoncotarget.com The signaling cascade is also implicated in the invasion mechanisms of other cancers, where growth factor receptors activate pathways involving D-myo-inositol 1,4,5-trisphosphate 3-kinase (ITPKA), leading to cytoskeletal reorganization and cellular movement. aacrjournals.org Additionally, nuclear Ca2+ signaling, which is dependent on InsP3, has been found to regulate angiogenesis and cell motility in triple-negative breast cancer. nih.gov

| Cancer Type | IP3R Isoform Implicated | Observed Effect of Dysregulation | Research Model/Context |

|---|---|---|---|

| Glioblastoma | IP3R3 | Increased invasion and migration | Cell culture, mouse xenografts nih.gov |

| Breast Cancer | IP3R1, IP3R3 | Increased proliferation, migration, and invasion; correlation with poor prognosis unife.itmdpi.comnih.gov | MCF-7, MDA-MB-231 cell lines oncotarget.com |

| Lung Cancer | IP3R2 | Inhibited migration upon suppression of IP3R2-dependent Ca2+ release | A549 cells unife.it |

| Cholangiocarcinoma | IP3R3 | Overexpression involved in cell migration and proliferation mdpi.com | Cell culture studies |

Insights from Neurodegenerative Disease Research Models

Disruptions in InsP3-mediated Ca2+ signaling are increasingly recognized as a key element in the pathophysiology of several neurodegenerative diseases. nih.gov Research models, including transgenic mice and patient-derived cells, have revealed how altered Ca2+ homeostasis contributes to neuronal dysfunction and death.

Alzheimer's Disease (AD): A prominent hypothesis in AD research is that disruptions in intracellular Ca2+ signaling are a fundamental cause of the disease's pathology. nih.govnih.gov Studies using various cell types and animal models have shown that mutations in the presenilin genes (PS1 and PS2), which are linked to familial AD, lead to enhanced Ca2+ release from the endoplasmic reticulum through IP3Rs. nih.govjneurosci.orgnih.gov This exaggerated Ca2+ signaling has been directly observed in cortical neurons from transgenic mice expressing mutant presenilin. jneurosci.org The resulting Ca2+ dyshomeostasis is believed to contribute to the accumulation of amyloid-β, hyperphosphorylation of tau protein, synaptic dysfunction, and ultimately, neuronal death. nih.govresearchgate.net Genetic reduction of IP3R1 in AD mouse models has been shown to normalize the exaggerated Ca2+ signals and rescue memory deficits, highlighting the therapeutic potential of targeting this pathway. nih.gov

Huntington's Disease (HD): In Huntington's disease, the mutant huntingtin (mHTT) protein directly affects InsP3 signaling. Research has demonstrated that mHTT interacts with the type 1 IP3 receptor (IP3R1), increasing its sensitivity to InsP3. nih.govbiologists.com This sensitization leads to excessive Ca2+ release from intracellular stores, contributing to neuronal excitotoxicity and dysfunction, particularly in the medium spiny neurons of the striatum, which are selectively vulnerable in HD. nih.gov Furthermore, studies have identified that the enzyme transglutaminase type 2, which is found at elevated levels in the cells of patients with neurodegenerative diseases, can lock the IP3R in a closed, non-functional state, impairing its essential role in Ca2+ signaling and cellular maintenance processes like autophagy. neurosciencenews.com

Parkinson's Disease (PD): While the mechanisms are still being fully elucidated, evidence points to the involvement of InsP3 signaling in Parkinson's disease. The multifunctional protein DJ-1, linked to autosomal recessive early-onset PD, is localized to mitochondria and interacts with the IP3R3-Grp75-VDAC1 complex at the mitochondria-associated ER membrane (MAM). nih.gov This interaction is crucial for maintaining Ca2+ homeostasis between the ER and mitochondria. Dysfunctional Ca2+ signaling at these contact sites is implicated in the mitochondrial dysfunction and oxidative stress that are characteristic features of PD pathogenesis. biologists.comnih.gov

| Disease | Key Molecular Interaction | Consequence of Dysregulation | Primary Research Model |

|---|---|---|---|

| Alzheimer's Disease | Familial AD-linked presenilin mutations enhance IP3R gating nih.gov | Exaggerated IP3-evoked Ca2+ release, contributing to Aβ and tau pathology nih.govresearchgate.net | Transgenic mice (e.g., PS1M146V, 3xTg-AD) nih.gov |

| Huntington's Disease | Mutant huntingtin (mHTT) increases IP3R1 sensitivity to IP3 nih.govbiologists.com | Excessive Ca2+ release, leading to excitotoxicity in medium spiny neurons nih.gov | Mouse models of HD, patient-derived cells nih.govneurosciencenews.com |

| Parkinson's Disease | PD-associated proteins (e.g., DJ-1) interact with IP3R3 at ER-mitochondria contact sites nih.gov | Disrupted ER-mitochondria Ca2+ homeostasis, mitochondrial dysfunction biologists.com | Cell culture models, genetic studies |

Roles in Stress Responses and Metabolism in Plant Systems (e.g., Light, Drought, Cold, Salinity)

In plants, InsP3 is a vital second messenger that translates environmental cues into physiological responses, playing a critical role in adaptation to various abiotic stresses. nih.govfrontiersin.org Changes in intracellular InsP3 levels are a rapid response to stimuli such as light, osmotic stress, and temperature changes. frontiersin.org

Drought and Salinity: Both drought and high salinity impose osmotic stress on plant cells, triggering complex signaling networks to restore cellular homeostasis. frontiersin.orgmdpi.comfrontiersin.org This stress activates phospholipid signaling pathways, leading to the generation of messenger molecules, including InsP3. nih.gov Interestingly, research on the fry1 mutant of Arabidopsis, which has elevated InsP3 levels, showed increased susceptibility to damage from salt and drought stress. nih.gov This suggests that while InsP3 is involved in the stress response, its levels must be tightly regulated for proper adaptation, and it may be involved in a homeostasis pathway that, when disrupted, leads to increased injury. nih.gov

Cold and Light: Plants have developed sophisticated mechanisms to tolerate cold temperatures, and these pathways are often interconnected with light signaling. nih.govfrontiersin.org Components of the light signaling pathway, such as PHYTOCHROME-INTERACTING FACTOR 3 (PIF3), act as integrators of light and low-temperature signals. nih.govresearchgate.net Cold stress can lead to changes in the stability and activity of these factors, which in turn regulate the expression of cold-responsive genes. While a direct, universal cascade linking InsP3 to all cold and light responses is not fully mapped, InsP3 is known to be involved in blue light perception and can be generated in response to heat shock, indicating its role in temperature-related signaling. frontiersin.org Furthermore, InsP3 has been shown to be a key component of the gravisignaling cascade in the cold, indicating its contribution to integrating multiple environmental signals. nih.gov

| Stress Factor | Role of InsP3 Signaling | Observed Plant Response | Model System/Context |

|---|---|---|---|

| Drought | Involved in osmotic stress signaling nih.gov | Activation of phospholipid signaling pathways; dysregulation can increase stress susceptibility nih.gov | Arabidopsis thaliana (e.g., fry1 mutant) |

| Salinity | Mediates response to ionic and osmotic stress nih.gov | Similar to drought, part of a complex signaling network for homeostasis frontiersin.orgnih.gov | General plant models |

| Cold | Contributes to gravisignaling in the cold nih.gov | Involved in the acquisition of cold tolerance through complex signaling interactions nih.govfrontiersin.org | Arabidopsis thaliana |

| Light | Involved in blue light perception frontiersin.org | Integration with temperature signaling pathways to balance growth and stress tolerance researchgate.net | General plant models |

Research Methodologies for Studying D Ins 1,4,5 Trisphosphate and Its Signaling Pathway

Analytical and Detection Techniques

Quantitative and qualitative analysis of IP3 is fundamental to understanding its signaling dynamics. Various techniques have been developed to separate IP3 from other inositol (B14025) phosphate (B84403) isomers and to measure its concentration within cells, often with high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) for Inositol Phosphate Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical tool for the separation and quantification of the numerous inositol phosphate isomers present in cells. nih.govspringernature.com Given that multiple isomers exist, many of which are not biologically active in the same manner as IP3, their effective separation is critical for accurate study. nih.gov

Anion-exchange HPLC is a frequently used method that separates inositol phosphates based on their net negative charge, which is determined by the number of phosphate groups. nih.govnih.gov A gradient of increasing salt concentration, such as a sodium sulfate (B86663) or citrate (B86180) buffer gradient, is employed to elute the compounds from the column, with more highly phosphorylated inositols binding more tightly and eluting later. nih.govnih.gov This approach can effectively resolve inositol monophosphate, bisphosphate, trisphosphate, and tetrakisphosphate fractions from one another. nih.gov Recoveries for IP2 and IP3 using such methods have been reported to be greater than 95%. nih.gov The total analysis time, including column re-equilibration, is typically around 90 minutes, though isocratic systems for rapid (less than 10 minutes) measurement of IP3 have also been developed. nih.gov

For detection, historical methods often relied on pre-labeling cells with radioactive precursors like [3H]myo-inositol, followed by fraction collection and scintillation counting. nih.govnih.gov However, non-radioactive detection methods have also been developed, such as a metal-dye detection system that allows for analysis in the picomolar range. springernature.com Another approach involves suppressed conductivity detection, which avoids the need for derivatization and can detect as little as 70 picomoles of inositol monophosphate, with even better sensitivity for more highly phosphorylated inositols. thermofisher.com

Table 1: Comparison of HPLC-Based Methods for Inositol Phosphate Analysis

| Method Type | Principle | Typical Eluent | Advantages | Disadvantages | Reference |

| Anion-Exchange HPLC | Separation based on the number of negatively charged phosphate groups. | Salt gradient (e.g., Sodium Sulfate, Ammonium (B1175870) Phosphate, Sodium Chloride). nih.govrsc.org | Good resolution of different phosphorylation states (IP, IP2, IP3, etc.), high recovery rates. nih.gov | Can be time-consuming, may require sample pre-purification. nih.gov | nih.gov, nih.gov |

| Ion-Pair Reverse Phase HPLC | An ion-pairing agent (e.g., tetrabutylammonium (B224687) hydroxide) is added to the mobile phase to neutralize the charge on the inositol phosphates, allowing separation on a C18 column. | Formic acid/methanol with ion-pairing agent. researchgate.net | Can separate higher inositol phosphates (IP3-IP6). | May have limitations in separating all lower inositol phosphate isomers simultaneously. researchgate.net | researchgate.net |

| HPLC with Suppressed Conductivity Detection | Anion-exchange separation followed by a suppressor that reduces background eluent conductivity, enhancing the signal from the analyte ions. | Not specified. | Avoids the need for pre- or post-column derivatization, rapid separation. thermofisher.com | Detection sensitivity varies with phosphorylation state. thermofisher.com | thermofisher.com |

Resonance Energy Transfer (FRET/BRET)-Based Biosensors for Live Cell Imaging

To overcome the limitations of methods requiring cell destruction, genetically encoded biosensors based on Förster (or Fluorescence) Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) have been developed. mdpi.comnih.govnih.gov These tools permit the real-time monitoring of IP3 concentration changes in single living cells with high spatial and temporal resolution. nih.govnih.gov

These biosensors typically consist of the ligand-binding domain (LBD) of the type 1 IP3 receptor (IP3R1) sandwiched between two fluorescent proteins (for FRET) or a luciferase and a fluorescent protein (for BRET). nih.govplos.org For FRET sensors, a donor fluorescent protein (e.g., Cerulean or CFP) and an acceptor fluorescent protein (e.g., Venus or YFP) are used. plos.org When IP3 is not bound, the sensor is in a conformation that allows energy transfer from the excited donor to the acceptor. mdpi.com The binding of IP3 to the LBD induces a conformational change that alters the distance or orientation between the two fluorophores, leading to a measurable change in the FRET ratio. mdpi.comnih.gov

Initial biosensors had a very high affinity for IP3, which sometimes prevented the signal from returning to baseline after stimulation. nih.gov To address this, improved versions were created with mutations in the LBD, such as R265K or R269K, which lower the binding affinity and improve the sensor's off-rate. plos.org These modifications allow for more accurate tracking of both the rise and fall of intracellular IP3 levels. plos.orgnih.gov BRET-based sensors operate on a similar principle but use a luciferase (like NanoLuc) to generate light via a substrate, which then excites the acceptor fluorophore without the need for external light excitation. nih.gov This makes them particularly suitable for high-throughput screening applications. plos.org

Table 2: Characteristics of Selected FRET/BRET-Based IP3 Biosensors

| Biosensor Name | Sensor Type | Core Component | Key Features | Reported Affinity (Kd or IC50) | Reference |

| FIRE-1 | FRET | IP3-binding domain of IP3R1 flanked by CFP and YFP. | Allows spatiotemporal monitoring of IP3 diffusion; showed delayed nuclear IP3 influx. | Apparent Kd = 31.3 nM. nih.gov | nih.gov |

| "LIBRA" | FRET | IP3-binding domain of IP3R. | Used for identifying ligands of the IP3 receptor. | Not specified. | plos.org |

| R265K/R269K Mutant Sensors | FRET/BRET | Mutated LBD of human type-I IP3R with Cerulean/Venus (FRET) or Luciferase/Venus (BRET). | Lowered IP3 binding affinity, improved off-rate for tracking signal decay. | Wild-type IC50 ≈ 4 nM; mutant affinity is lower. nih.gov | nih.gov, plos.org |

Radio-Receptor Assays and Isotope Labeling

Before the advent of fluorescent biosensors, radio-receptor assays and isotope labeling were the primary methods for quantifying IP3 levels. nih.gov These techniques are still valuable for their sensitivity and specificity.

Radio-receptor assays are competitive binding assays that measure the mass of IP3 in a sample. nih.gov A preparation of IP3 receptors, often derived from tissues rich in the receptor like the rat cerebellum, is used as the binding protein. nih.gov In the assay, a known amount of radiolabeled IP3 (e.g., [3H]IP3) competes with the unlabeled IP3 from the tissue extract for binding to the receptors. nih.gov By measuring the amount of bound radioactivity, the concentration of IP3 in the sample can be determined from a standard curve. These assays are highly sensitive, capable of detecting as little as 1 picomole of IP3, and are highly selective for the 1,4,5-isomer. nih.gov A novel variation uses saponin-permeabilized, outdated human platelets as an inexpensive and readily available source of IP3 receptors. nih.gov

Isotope labeling involves incubating cells or tissues with a radiolabeled precursor, most commonly [3H]myo-inositol. nih.govspringernature.com This precursor is incorporated into the cellular pool of phosphoinositides. Following cell stimulation, the lipids are extracted, and the water-soluble inositol phosphates are separated, typically by HPLC. springernature.comnih.gov The amount of radioactivity in the IP3 fraction is then measured by scintillation counting to determine the relative change in IP3 levels. nih.gov While powerful for tracking the turnover of inositol phosphates, this method does not directly measure the mass or absolute concentration of IP3. nih.gov

Genetic and Molecular Biology Approaches

Genetic and molecular biology techniques have been indispensable for elucidating the function of components within the IP3 signaling pathway, particularly the IP3 receptor itself. These approaches allow researchers to manipulate the expression and structure of key proteins to study the resulting functional consequences.

RNA Interference (RNAi) for Gene Knockdown

RNA interference (RNAi) is a powerful technique used to silence gene expression by targeting specific messenger RNA (mRNA) for degradation. youtube.com In the context of the IP3 pathway, RNAi, often using small interfering RNAs (siRNAs), is employed to knock down the expression of the IP3 receptors (IP3R1, IP3R2, or IP3R3). nih.govnih.gov By reducing the amount of a specific IP3R isoform, researchers can investigate its particular role in cellular processes. nih.gov

For example, siRNA-mediated knockdown of IP3R1 in skeletal muscle cells was used to demonstrate the receptor's crucial role in regulating synaptic gene expression and neuromuscular transmission. nih.gov In other studies, silencing the expression of host cell ITPR3 (the gene for IP3R3) with siRNA was shown to reduce the extrusion of the bacterium Chlamydia trachomatis, indicating a role for this receptor isoform in pathogen interaction. nih.gov

Interestingly, the IP3 signaling pathway itself has been shown to modulate the effectiveness of RNAi in the nematode C. elegans. nih.govnih.gov Studies have found that reducing IP3 signaling enhances the sensitivity of the organism to exogenous RNAi, while up-regulating the pathway decreases sensitivity, suggesting a feedback relationship between this core signaling pathway and the gene-silencing machinery. nih.govnih.gov

Site-Directed Mutagenesis for Structure-Function Studies

Site-directed mutagenesis is a technique used to introduce specific changes to the amino acid sequence of a protein, allowing for detailed investigation of the relationship between its structure and function. nih.gov This approach has been extensively applied to the IP3 receptor to identify critical domains and individual amino acid residues involved in IP3 binding, channel gating, and regulation. nih.govpnas.org

Early mutagenesis studies were invaluable in mapping the receptor's functional domains. nih.gov Deletion of the C-terminal transmembrane domains resulted in a soluble, non-functional protein, confirming their role in membrane insertion and assembly. nih.gov Conversely, expressing just the N-terminal portion of the receptor demonstrated that this region contained the complete IP3 binding site. nih.gov

More precise site-directed mutagenesis has been used to pinpoint key residues. By systematically mutating basic (positively charged) amino acids like arginine (Arg) and lysine (B10760008) (Lys) in the N-terminal region, researchers identified a "binding core." nih.gov Single amino acid substitutions of residues such as Arg-265, Lys-508, and Arg-511 were found to be critical for IP3 binding. nih.gov Other mutagenesis studies have explored the allosteric mechanism of how IP3 binding, which occurs far from the channel pore, leads to channel opening, suggesting a key role for a "leaflet" structure that relays a conformational change to the channel gate. pnas.orgpnas.org

Table 3: Examples of Site-Directed Mutagenesis Studies on the IP3 Receptor

| Mutated Residue(s) | Receptor/Domain Studied | Research Finding | Significance | Reference |

| Arg-265, Lys-508, Arg-511 | N-terminal binding core of Type 1 IP3R. | Single amino acid substitutions for these residues significantly reduced or abolished IP3 binding activity. | Identified these residues as critical components of the basic pocket that interacts with the phosphate groups of IP3. | nih.gov |

| N-terminal Deletions (up to residue 228) | N-terminal domain of Type 1 IP3R. | Deletions past residue 228 completely abolished IP3 binding, defining a minimal binding core between residues 226-578. | Established the boundaries of the essential IP3-binding domain. | nih.gov |

| C-terminal Deletions (lacking 534 amino acids) | Full-length Type 1 IP3R. | The truncated protein was soluble, not membrane-associated, and could not form tetramers. | Confirmed the C-terminal hydrophobic regions are the transmembrane domains required for ER localization and channel assembly. | nih.gov |

| R64H, R149L | Suppressor Domain of Type 3 IP3R. | Mutations identified in head and neck squamous cell carcinoma. | Associates IP3R3 dysfunction with human disease, though functional characterization is ongoing. | nih.gov |

Transgenic Organisms (e.g., Arabidopsis thaliana, Drosophila melanogaster)

The use of transgenic organisms has been pivotal in dissecting the complex roles of the D-Ins 1,4,5-trisphosphate (IP3) signaling pathway in a variety of physiological processes. By manipulating the expression of genes encoding key components of this pathway, such as the IP3 receptor (IP3R) and the enzymes that metabolize IP3, researchers can observe the resulting phenotypic changes and infer the function of the pathway in specific cellular and organismal contexts. The model organisms Arabidopsis thaliana and Drosophila melanogaster have been particularly valuable in this regard due to their genetic tractability and well-characterized developmental and physiological systems.

In the plant kingdom, the small flowering plant Arabidopsis thaliana has served as a powerful model to investigate the role of IP3 signaling in response to environmental stressors. For instance, to understand the downstream effects of altered IP3 signaling, transgenic Arabidopsis were created to express a mammalian type I inositol polyphosphate 5-phosphatase, an enzyme that hydrolyzes and thus terminates the IP3 signal. These transgenic plants exhibited a notable reduction of approximately 30% in the rapid transient calcium responses typically induced by cold or salt stress. nih.gov Interestingly, these plants also showed increased tolerance to drought conditions. nih.govscbt.com Further investigation into the molecular mechanisms revealed that the expression of the drought-inducible transcription factor DREB2A and its regulated genes was upregulated in these transgenic plants, suggesting that IP3 normally acts as a negative regulator of this particular stress-response pathway. scbt.com Other studies have focused on mutants with defects in genes related to abscisic acid (ABA) signaling, a key pathway in plant stress responses that interacts with IP3 signaling. For example, mutants like abi1 and abi2 show significant defects in acquired thermotolerance, highlighting the intricate connection between IP3 and other signaling cascades in orchestrating plant survival under adverse conditions. researchgate.net

The fruit fly, Drosophila melanogaster , has been an invaluable animal model for studying the role of IP3 signaling in development, neuronal function, and behavior. The Drosophila genome contains a single gene for the IP3 receptor (itpr), making it a less complex system for studying IP3R function compared to mammals, which have three IP3R genes. nih.gov Mutations in the itpr gene can lead to a range of phenotypes, from lethality in the larval stage to defects in adult flight. nih.gov To circumvent the lethality, researchers have utilized RNA interference (RNAi) to achieve tissue-specific knockdown of the IP3R. For example, reducing IP3R levels in photoreceptor cells leads to a significant reduction in light sensitivity, demonstrating the crucial role of IP3-mediated calcium release in phototransduction. nih.gov

Furthermore, genetic screens in Drosophila have identified other components of the IP3 signaling pathway. For example, mutations in the wavy (wy) gene, which encodes the IP3 3-kinase 2 (IP3K2), result in a distinctive crumpled wing phenotype. nih.govnih.gov This phenotype can be suppressed by mutations in the IP3R gene, suggesting a functional link between the production of IP4 (the product of IP3K2) and the activity of the IP3R in wing development. nih.govnih.gov Studies on the Drosophila neuromuscular junction have also revealed that the IP3 signaling pathway, including the IP3 receptor and Ryanodine receptors, is essential for the long-term maintenance of homeostatic plasticity, a process that stabilizes synaptic function. cam.ac.uk

Table 1: Examples of Research Findings in Transgenic Organisms Studying IP3 Signaling

| Organism | Gene/Component Manipulated | Method of Manipulation | Key Finding(s) | Reference(s) |

|---|---|---|---|---|

| Arabidopsis thaliana | Mammalian type I inositol polyphosphate 5-phosphatase | Overexpression | Reduced Ca2+ response to cold/salt stress; increased drought tolerance. | nih.govscbt.com |

| Arabidopsis thaliana | abi1, abi2 (ABA signaling) | Mutation | Defective in acquired thermotolerance. | researchgate.net |

| Drosophila melanogaster | IP3 receptor (itpr) | RNAi knockdown in photoreceptors | Reduced light sensitivity and attenuated light-induced Ca2+ release. | nih.gov |

| Drosophila melanogaster | IP3 3-kinase 2 (wavy) | Mutation | Disrupted wing structure. | nih.govnih.gov |

| Drosophila melanogaster | IP3 receptor (itpr) | Mutation | Suppression of the wavy wing phenotype. | nih.govnih.gov |

| Drosophila melanogaster | IP3 signaling pathway components | Genetic and pharmacological | Required for the maintenance of homeostatic plasticity at the neuromuscular junction. | cam.ac.uk |

Gene Expression Analysis (e.g., RT-PCR, In Situ Hybridization)

Analyzing the expression patterns of genes involved in the D-Ins 1,4,5-trisphosphate signaling pathway provides critical insights into its potential roles in different tissues and under various physiological and pathological conditions. Techniques such as reverse transcription-polymerase chain reaction (RT-PCR) and in situ hybridization are instrumental in quantifying and localizing the messenger RNA (mRNA) transcripts of key components like the IP3 receptors (IP3Rs) and the enzymes involved in IP3 metabolism.

In situ hybridization is a powerful technique that allows for the visualization of specific mRNA sequences within the anatomical context of a tissue slice. This method has been employed to map the distribution of IP3R and IP3 3-kinase (IP3K) mRNA in the rat brain. chemicalbook.com For instance, following transient focal cerebral ischemia, in situ hybridization revealed a significant decrease in IP3R mRNA levels in the ischemic cortex, with a 52% reduction observed 4 hours after the ischemic event and a near-complete loss by 16 hours. chemicalbook.com In contrast, the mRNA levels of IP3K remained relatively stable initially, with changes becoming apparent at later time points. chemicalbook.com This differential regulation of gene expression suggests distinct roles for these two components of the IP3 signaling pathway in the brain's response to ischemic injury. In situ hybridization has also been used to show the distribution of IP3R mRNA in the heart, where it is concentrated in the Purkinje myocytes of the conduction system. nih.gov

Quantitative RT-PCR (qRT-PCR) provides a sensitive method for quantifying the levels of specific mRNA transcripts. This technique has been crucial in determining the relative expression of the three mammalian IP3R isoforms (IP3R1, IP3R2, and IP3R3) in various cell types and in response to different stimuli. For example, in human embryonic kidney (HEK) cells, qRT-PCR has shown that the mRNA levels of IP3R2 and IP3R3 are considerably higher than those of IP3R1, suggesting that these two isoforms are the predominant types in these cells. sdbonline.org In a model of hypertension using A7r5 vascular smooth muscle cells, qRT-PCR revealed a significant upregulation of IP3R1 and IP3R3 transcripts (2.1-fold and 1.5-fold, respectively) after 24 hours of depolarization. researchgate.net This upregulation of IP3R expression is believed to contribute to the enhanced vascular reactivity observed in hypertension. researchgate.net

Table 2: Examples of Gene Expression Analysis in IP3 Signaling Research

| Technique | Organism/Cell Line | Gene(s) Analyzed | Key Finding(s) | Reference(s) |

|---|---|---|---|---|

| In Situ Hybridization | Rat Brain | IP3R, IP3K | Significant decrease in IP3R mRNA in the ischemic cortex post-ischemia; delayed changes in IP3K mRNA. | chemicalbook.com |

| In Situ Hybridization | Rat Heart | IP3R | Concentration of IP3R mRNA in Purkinje myocytes of the conduction system. | nih.gov |

| Quantitative RT-PCR | HEK Cells | IP3R1, IP3R2, IP3R3 | mRNA levels of IP3R2 and IP3R3 are significantly higher than IP3R1. | sdbonline.org |

| Quantitative RT-PCR | A7r5 Cells (Vascular Smooth Muscle) | IP3R1, IP3R3 | Upregulation of IP3R1 (2.1-fold) and IP3R3 (1.5-fold) transcripts after depolarization. | researchgate.net |

| Quantitative RT-PCR | Mouse Mesenteric Arteries | IP3R1 | 1.8-fold increase of IP3R1 transcript in a hypertensive mouse model. | researchgate.net |

Pharmacological and Chemical Biology Probes

The study of the D-Ins 1,4,5-trisphosphate signaling pathway has been greatly facilitated by the development and use of specific pharmacological and chemical biology probes. These tools allow for the acute manipulation of the pathway, providing a level of temporal and spatial control that is often not possible with genetic approaches alone.

Use of Caged D-Ins 1,4,5-Trisphosphate Analogs

"Caged" compounds are biologically active molecules that have been rendered inert by the attachment of a photolabile protecting group. The active molecule can be rapidly released at a specific time and location within a cell by a flash of light, typically in the ultraviolet range. Caged D-Ins 1,4,5-trisphosphate and its analogs have been instrumental in studying the kinetics and spatial organization of IP3-mediated calcium release. cam.ac.uk

By introducing a caged version of IP3 into a cell and then using a laser to photolyze the caging group, researchers can generate a rapid, uniform increase in the intracellular concentration of IP3. This allows for the precise measurement of the latency and kinetics of the resulting calcium release from intracellular stores. nih.govchemicalbook.com For example, studies using flash photolysis of caged IP3 have demonstrated that there is a brief delay of approximately 10 milliseconds between the release of IP3 and the onset of calcium release in smooth muscle cells. chemicalbook.com Furthermore, combining flash photolysis with fluorescence calcium imaging has enabled the study of the transient kinetics and spatial dynamics of calcium signaling events in intact cells. scbt.com The use of metabolically stable analogs of IP3, such as 1-D-myo-inositol 1,4-bisphosphate 5-phosphorothioate, in a caged form has also helped to dissect the role of IP3 metabolism in shaping the calcium signal. nih.gov

Advanced Imaging and Biophysical Techniques

Total Internal Reflection Fluorescence Microscopy (TIRFM)

Total Internal Reflection Fluorescence Microscopy (TIRFM) is a powerful imaging technique that allows for the selective visualization of fluorescent molecules in a very thin region of the specimen, typically within 100-200 nanometers of the coverslip. nih.govnih.gov This is achieved by directing a beam of excitation light at a high angle of incidence through the coverslip, such that it undergoes total internal reflection at the interface between the coverslip and the aqueous specimen. This reflection creates an electromagnetic field, known as an evanescent wave, that penetrates a short distance into the specimen, exciting only those fluorophores in close proximity to the coverslip. nih.govnih.gov The result is a high-contrast image with a very low background, making TIRFM ideal for studying cellular processes that occur at or near the plasma membrane. nih.gov

In the context of D-Ins 1,4,5-trisphosphate signaling, TIRFM has been instrumental in visualizing the elementary events of IP3-mediated calcium release, known as "calcium puffs." nih.gov These are localized, transient increases in calcium concentration that result from the opening of a small cluster of IP3 receptors on the endoplasmic reticulum. By using TIRFM in combination with calcium-sensitive fluorescent dyes and the photolysis of caged IP3, researchers have been able to observe these calcium puffs with high spatial and temporal resolution in the region of the cell adjacent to the plasma membrane. nih.gov